molecular formula C13H13N3O2 B12960056 3-(Benzyloxy)-N-hydroxypicolinimidamide

3-(Benzyloxy)-N-hydroxypicolinimidamide

Katalognummer: B12960056
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: OGNMKAPWJWPYNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-N-hydroxypicolinimidamide is an organic compound that belongs to the class of picolinimidamides It features a benzyloxy group attached to the third position of the pyridine ring and an N-hydroxy group attached to the imidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-N-hydroxypicolinimidamide typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the pyridine ring.

    Introduction of the Imidamide Moiety: The imidamide group can be formed by reacting the benzyloxy-substituted pyridine with an appropriate amine under acidic or basic conditions.

    N-Hydroxylation: The final step involves the hydroxylation of the imidamide nitrogen, which can be achieved using hydroxylamine or other suitable reagents.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the imidamide moiety, potentially converting it to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.

Major Products:

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)-N-hydroxypicolinimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-N-hydroxypicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the N-hydroxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but lacks the N-hydroxy and imidamide moieties.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and a hydroxyl group but is structurally different from picolinimidamides.

Uniqueness: 3-(Benzyloxy)-N-hydroxypicolinimidamide is unique due to the combination of its benzyloxy, N-hydroxy, and imidamide groups, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C13H13N3O2

Molekulargewicht

243.26 g/mol

IUPAC-Name

N'-hydroxy-3-phenylmethoxypyridine-2-carboximidamide

InChI

InChI=1S/C13H13N3O2/c14-13(16-17)12-11(7-4-8-15-12)18-9-10-5-2-1-3-6-10/h1-8,17H,9H2,(H2,14,16)

InChI-Schlüssel

OGNMKAPWJWPYNJ-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)/C(=N/O)/N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.